molecular formula C13H19N3O3S B2721588 cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034357-30-5

cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2721588
M. Wt: 297.37
InChI Key: MKUHYEKGCFWTBV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Drug Metabolism and Pharmacokinetics : Studies on similar compounds often focus on their metabolism, pharmacokinetics, and potential therapeutic applications. For instance, research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists, provides insights into their metabolic pathways, including oxidation, reduction, and conjugation reactions, which are crucial for drug development and safety evaluation (Renzulli et al., 2011).

  • Toxicology and Safety Assessment : The toxicological assessment of new compounds includes evaluating their potential toxic effects, safety profiles, and mechanisms of action. For example, research on insecticides like imidacloprid highlights the importance of understanding acute and chronic exposure effects, which are pertinent for ensuring the safe use of chemicals (Shadnia & Moghaddam, 2008).

  • Therapeutic Applications : The investigation of compounds in therapeutic contexts, such as their effects on specific receptors or enzymes, can lead to the development of new treatments. Studies on receptor antagonists, for instance, shed light on their potential use in treating conditions like insomnia or metabolic diseases, providing a basis for the therapeutic application of new chemical entities (Gravius et al., 2005).

properties

IUPAC Name

cyclopropyl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-15-9-6-14-13(15)20(18,19)11-4-7-16(8-5-11)12(17)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHYEKGCFWTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

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